Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester
Overview
Description
Labelled Artesunate. Artesunate is a medication used for the treatment of malaria.
Mechanism of Action
Target of Action
Artesunate-d3, also known as Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester or A936154, primarily targets the Plasmodium parasites during all erythrocytic stages . It is metabolized to the active dihydroartemisinin (DHA), which generates free radicals that inhibit the normal function of these parasites .
Mode of Action
The endoperoxide bridge of DHA, the active metabolite of Artesunate-d3, reacts with heme, generating free radicals . These free radicals inhibit protein and nucleic acid synthesis of the Plasmodium parasites . Reactions with these free radicals can also lead to alkylation of parasitic proteins such as a calcium adenosine triphosphatase and EXP1, a glutathione S-transferase .
Biochemical Pathways
Artesunate-d3 affects various biochemical pathways. It has been found to inhibit airway remodeling in asthma via the MAPK signaling pathway . In the treatment of acute myeloid leukemia, it has been found to affect multiple signaling pathways including the FoxO, viral carcinogenesis, and proteoglycans in cancer signaling pathways .
Pharmacokinetics
Artesunate-d3 is rapidly absorbed and converted to its active form, DHA . Following oral administration, peak concentrations are achieved within one hour, and it is eliminated with a half-life of 20 - 45 minutes . DHA peak values are observed within two hours post-dose, and DHA half-life values average 0.5 - 1.5 hours . The largest contributor to the variability in drug exposure is body weight .
Result of Action
The result of Artesunate-d3’s action is the inhibition of the normal function of Plasmodium parasites . This leads to a decrease in the growth and survival of these parasites . In the context of malaria, this results in the initial treatment of severe malaria in adult and pediatric patients .
Action Environment
The action of Artesunate-d3 can be influenced by environmental factors such as the presence of other drugs. For example, coadministration of dapsone topical with oral dapsone or antimalarial medications can lead to potential hemolytic reactions . Furthermore, the action of Artesunate-d3 can also be influenced by the physiological state of the patient, such as renal or hepatic impairment .
Biochemical Analysis
Biochemical Properties
Artesunate-d3 interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of both STAT-3 and exported protein 1 (EXP1) . It has been shown to modulate the Th17/Treg imbalance and regulate cell metabolism . Artesunate-d3 can affect the metabolic characteristics of T cells (glycolysis, lipid metabolism, and amino acid metabolism) and interfere with their differentiation lineage .
Cellular Effects
Artesunate-d3 has been found to have significant effects on various types of cells and cellular processes. It inhibits melanoma cell proliferation and induces melanoma cell ferroptosis . It also targets Ido1, thereby suppressing Hic1-mediated transcription suppression of Hmox1, resulting in melanoma cell ferroptosis . In CD8+ T cells, Artesunate-d3 does not cause cell ferroptosis due to the low expression of Hmox1 .
Molecular Mechanism
Artesunate-d3 exerts its effects at the molecular level through various mechanisms. It directly targets Ido1, thereby suppressing Hic1-mediated transcription suppression of Hmox1 . It also targets Ido1, elevating tryptophan levels, which inhibits NFATc1-mediated PD1 transcription, consequently activating CD8+ T cells . Artesunate-d3 is critically important in the therapy of acute myeloid leukemia due to its high affinity for the four primary disease targets .
Temporal Effects in Laboratory Settings
The effects of Artesunate-d3 change over time in laboratory settings. For instance, daily administration of Artesunate-d3 to obese mice over a period of 13 days led to a reduction in average body weight of approximately 10%, and a dramatic reduction in average body fat of approximately 30%, which was attributable to reduced food intake .
Dosage Effects in Animal Models
The effects of Artesunate-d3 vary with different dosages in animal models. In one study, hamsters received a low dose (60 mg/kg) or a high dose (120 mg/kg) of daily oral Artesunate-d3 for three consecutive days .
Metabolic Pathways
Artesunate-d3 is involved in various metabolic pathways. It is rapidly hydrolyzed to dihydroartemisinin, the principal active metabolite of Artesunate-d3 . Artesunate-d3 undergoes biotransformation primarily in the liver, where it is metabolized to dihydroartemisinin (DHA) by cytochrome 2A6 and blood esterase .
Transport and Distribution
Artesunate-d3 is transported and distributed within cells and tissues. It is rapidly and almost wholly hydrolyzed to dihydroartemisinin, the principal active metabolite of Artesunate-d3 . Artesunate-d3 undergoes biotransformation primarily in the liver .
Subcellular Localization
The subcellular localization of Artesunate-d3 and its effects on activity or function are not well characterized. Artesunate-d3’s most likely binding site on reduced cytochrome c is located in close proximity to the heme group , suggesting that it may be localized in the mitochondria where cytochrome c is found.
Properties
CAS No. |
1316303-44-2 |
---|---|
Molecular Formula |
C19H28O8 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i2D3 |
InChI Key |
FIHJKUPKCHIPAT-XJCJQZEVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@H]1OC(=O)CCC(=O)O)O[C@@](CC3)(OO4)C)C |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
88495-63-0 (unlabelled) |
Synonyms |
Butanedioic Acid Mono(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester; Artesunic Acid |
tag |
Artemisinin Impurities |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using Artesunate D3 and Dihydroartemisinin D4 in the analysis?
A1: Artesunate D3 and Dihydroartemisinin D4 are used as internal standards in the LC-MS/MS method []. Internal standards are compounds that are structurally similar to the analytes of interest (Artesunate and Dihydroartemisinin in this case) but have a slight mass difference. They are added to the samples, calibration standards, and quality control samples at a known and constant concentration.
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